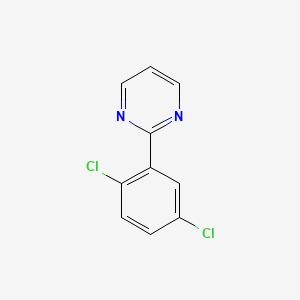
2-(2,5-Dichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,5-dichlorophenyl group. Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, 2,5-dichlorophenylboronic acid and 2-chloropyrimidine are commonly used as starting materials . The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives depending on the reaction conditions .
Scientific Research Applications
2-(2,5-Dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interfere with nucleic acid synthesis.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)pyrimidine involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in nucleic acid synthesis and cell signaling pathways.
Pathways Involved: The compound can inhibit key enzymes like DNA polymerase and reverse transcriptase, thereby blocking DNA replication and transcription
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)pyrimidine
- 2-(3,5-Dichlorophenyl)pyrimidine
- 2-(2,6-Dichlorophenyl)pyrimidine
Comparison:
- Structural Differences: The position of chlorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 2-(2,5-Dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its interaction with biological targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C10H6Cl2N2 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h1-6H |
InChI Key |
OHOYHBZQKDUYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
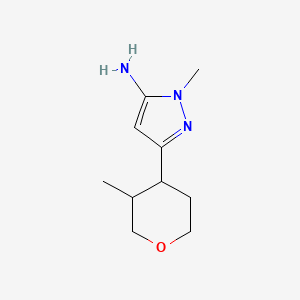

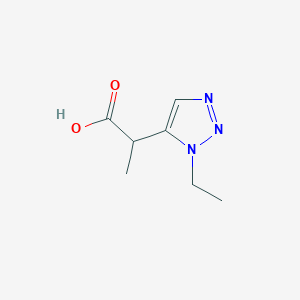
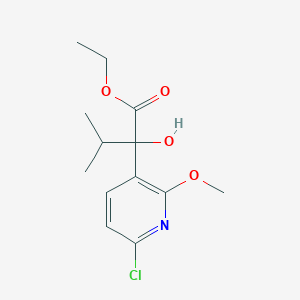
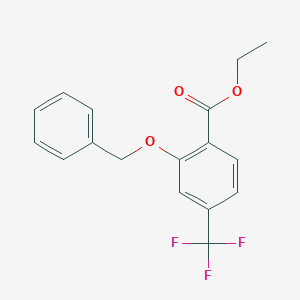

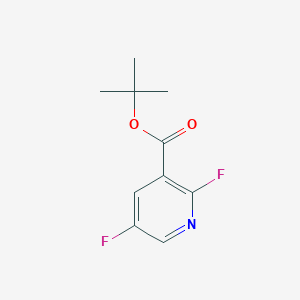



![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
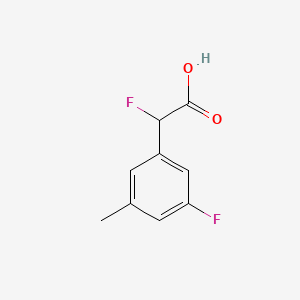
![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)
